

molecular structure of 2-Chloro-6,8-dimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-6,8-dimethylquinoline

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An In-depth Technical Guide to the Molecular Structure of **2-Chloro-6,8-dimethylquinoline**

Abstract

2-Chloro-6,8-dimethylquinoline is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its unique structural and electronic properties, characterized by a planar aromatic system, strategically placed methyl groups, and a reactive chlorine atom at the C2 position, make it an object of significant interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive examination of the molecular architecture of **2-Chloro-6,8-dimethylquinoline**. We will delve into its strategic synthesis, elucidate its structure through a multi-technique spectroscopic analysis, explore its solid-state characteristics by analogy to related crystal structures, and discuss the electronic factors that govern its reactivity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular scaffold.

The Quinoline Scaffold: A Cornerstone in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is classified as a "privileged scaffold" in medicinal chemistry.^[1] This designation stems from its recurring presence in a wide array of natural products and synthetic pharmaceuticals that exhibit potent biological activities.^[2] Compounds incorporating the quinoline core have demonstrated efficacy

as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets such as enzymes and receptors.[4] The subject of this guide, **2-Chloro-6,8-dimethylquinoline**, is a prime example of a functionalized quinoline designed for further synthetic elaboration.

Strategic Synthesis: The Vilsmeier-Haack Approach

The synthesis of polysubstituted quinolines can be achieved through various classic named reactions, including the Skraup, Combes, and Friedländer syntheses.[5][6][7] However, for the regioselective construction of 2-chloro-3-formylquinoline derivatives, which are common precursors to compounds like **2-Chloro-6,8-dimethylquinoline**, the Vilsmeier-Haack reaction is an exceptionally powerful and efficient method.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriately substituted acetanilide.[8]

The primary advantage of this approach is its high regioselectivity, which is dictated by the substitution pattern of the starting acetanilide. To produce the 6,8-dimethyl substitution pattern, one would logically start with 2,4-dimethylacetanilide. The reaction proceeds through the formation of an electrophilic chloroiminium ion which attacks the electron-rich aromatic ring, leading to cyclization. The subsequent workup yields the 2-chloroquinoline core.

Experimental Protocol: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (A Key Precursor)

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of substituted 2-chloroquinolines.[9] The final step to remove the 3-formyl group, if required, would involve a subsequent decarbonylation reaction, but the 2-chloro-3-formyl derivative is itself a highly valuable intermediate.

Materials:

- 2,4-Dimethylacetanilide
- N,N-Dimethylformamide (DMF), anhydrous

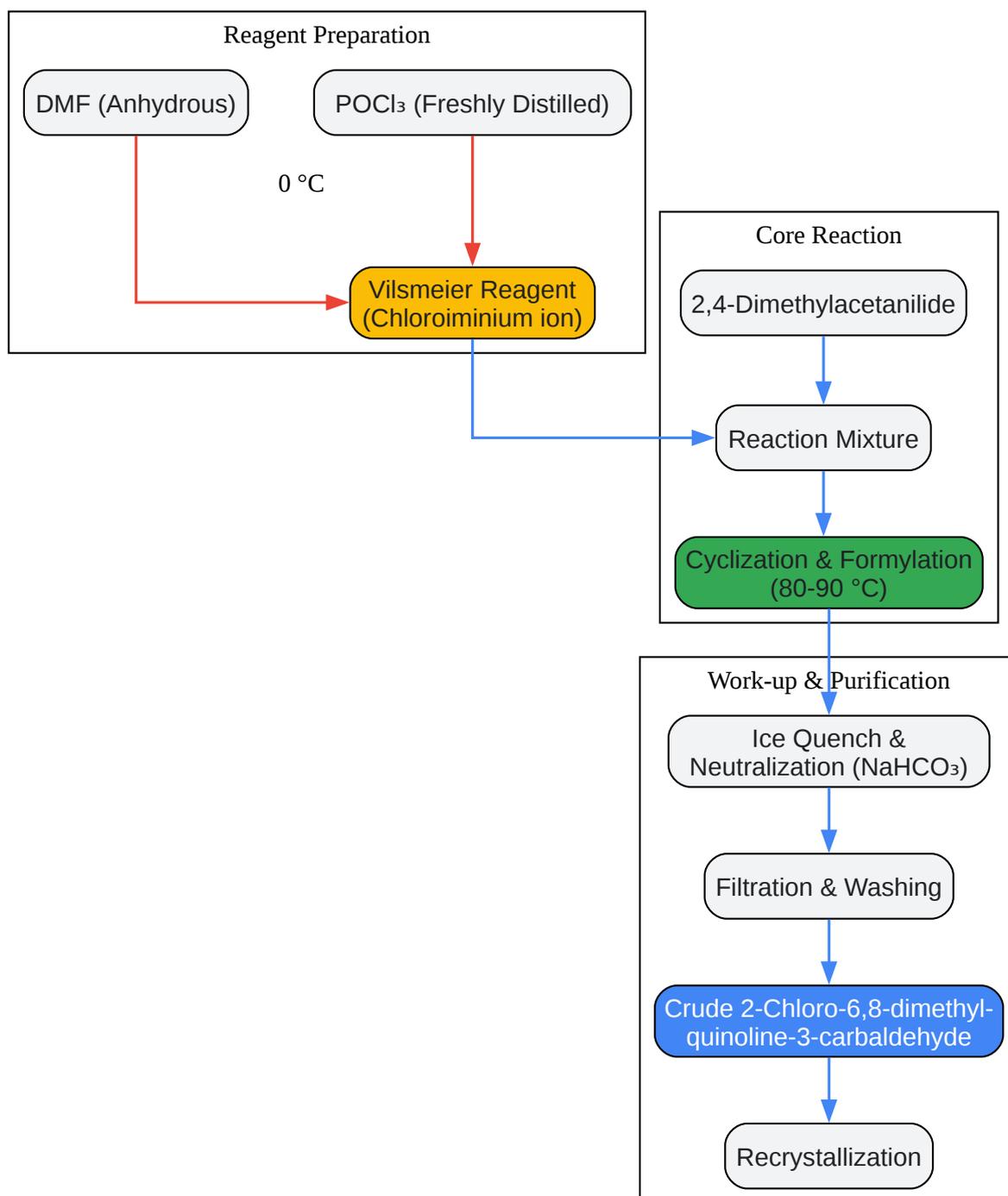
- Phosphorus oxychloride (POCl_3), freshly distilled
- Crushed ice
- Sodium bicarbonate solution, saturated
- Ethyl acetate for extraction
- Anhydrous sodium sulfate

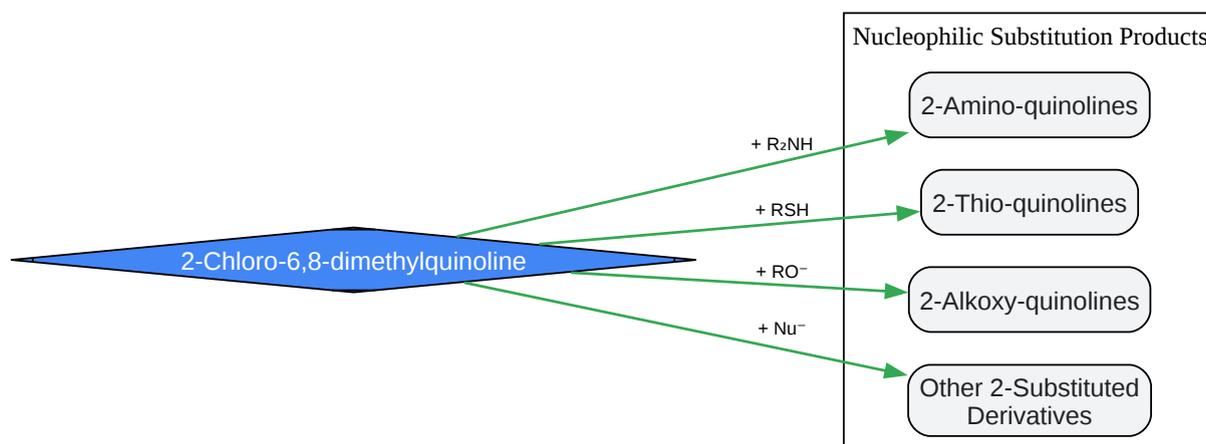
Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous DMF (5 molar equivalents).
- Cool the flask in an ice-salt bath to 0 °C.
- Slowly add POCl_3 (12 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic.
- After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
- Add 2,4-dimethylacetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent.
- After the addition, remove the ice bath and heat the reaction mixture in an oil bath at 80-90 °C for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.
- Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate should form.

- Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
- Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis Workflow Diagram





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